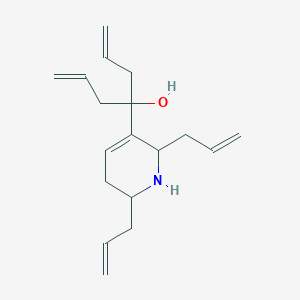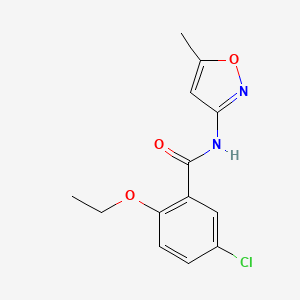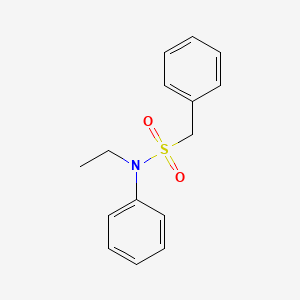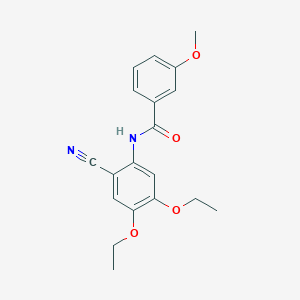![molecular formula C19H21NO4 B5526898 [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)
[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of organic compounds similar to “[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol” involves understanding the synthesis, molecular structure, and properties of complex organic molecules. These compounds often exhibit unique chemical reactions and physical properties due to their specific structural features.
Synthesis Analysis
Organic synthesis involving molecules with complex structures like benzoylformic acids and semicarbazones employs methods such as the Ugi reaction followed by treatments to yield specific cyclic compounds (Sañudo et al., 2006). Another example includes the condensation of specific aldehydes and acids in methanol to form Schiff base compounds, demonstrating the versatility of methanol as a solvent in facilitating complex organic reactions (Wang et al., 2007).
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using techniques such as X-ray diffraction, demonstrating tautomeric forms and the importance of hydrogen bonding in stabilizing molecular structures (Zhu et al., 2008). Studies on molecular docking and quantum chemical calculations provide insights into the geometry, vibrational spectra, and molecular parameters, highlighting the intramolecular charge transfers and bonding analyses (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzoyl groups and methanol as a solvent or reactant often lead to the formation of Schiff bases, demonstrating the utility of methanol in organic synthesis (Sun et al., 2006). The encapsulation of molybdenum(VI) complex in zeolite Y for oxidation reactions showcases the diverse reactivity and application potential of such compounds in catalysis (Ghorbanloo & Alamooti, 2017).
Physical Properties Analysis
The physical properties, including solvatochromism and molecular organization, can significantly differ based on solvent interactions and molecular structure, affecting the compound's behavior in various environments (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties of similar compounds can be studied through their reactivity, such as oxygenase properties in enzymatic cleavage reactions, which underscore the complexity of interactions within organic molecules and their potential applications (Hopper, 1986).
Scientific Research Applications
Catalytic Applications :
- In a study by Ghorbanloo et al. (2017), a molybdenum(VI) complex with a similar structure was encapsulated in zeolite Y, serving as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This suggests potential catalytic applications for compounds like [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol in organic synthesis (Ghorbanloo & Alamooti, 2017).
Synthesis of Chitosan Derivatives :
- Omura et al. (2001) reported the regioselective Mannich reaction of phenolic compounds, leading to the synthesis of new chitosan derivatives. This indicates the potential use of compounds like [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol in the modification of natural polymers (Omura et al., 2001).
Antimicrobial Activity :
- Sunitha et al. (2017) synthesized novel benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity. The structural similarity suggests that [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol could also exhibit antimicrobial properties (Sunitha et al., 2017).
Investigating Metabolic Pathways :
- Bisaillon et al. (1991) studied the metabolism of o-cresol under methanogenic conditions, transforming it into various compounds. This type of research can help understand the metabolic fate of similar compounds like [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol (Bisaillon et al., 1991).
Studying Fluorescence Properties :
- Liu et al. (2017) conducted a theoretical study of excited-state intramolecular proton transfer (ESIPT) in a fluorophore, which can be relevant for understanding the fluorescence properties of similar compounds (Liu et al., 2017).
Antioxidant Potential :
- Jan et al. (2013) assessed the antioxidant potential of various solvent fractions of a fruit extract, indicating the potential antioxidant properties of phenolic compounds like [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol (Jan et al., 2013).
Degradation Studies :
- Qiu et al. (2008) isolated a strain capable of degrading phenol under methanogenic conditions. This research can be useful for understanding the environmental degradation of structurally similar compounds (Qiu et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-13-15-12-20(9-10-23-14-15)19(22)16-5-4-8-18(11-16)24-17-6-2-1-3-7-17/h1-8,11,15,21H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEILLLIDXKHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Phenoxybenzoyl)-1,4-oxazepan-6-YL]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)


![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)
![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)


![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)